molecular formula C22H25N5OS B5318701 N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine

N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine

Cat. No.: B5318701
M. Wt: 407.5 g/mol
InChI Key: XZOAGOIWZKELLD-UHFFFAOYSA-N
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Description

N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazino-benzoxazepine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. This can be achieved through the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial production methods for such compounds may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace the butylsulfanyl group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can be further analyzed using techniques like NMR, IR, and mass spectrometry to confirm their structures.

Scientific Research Applications

N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimalarial activity may involve inhibition of key enzymes in the parasite’s metabolic pathways, while its antidepressant effects could be related to modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

N-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the butylsulfanyl group, which can enhance its biological activity and lipophilicity, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c1-4-5-14-29-22-24-21-19(25-26-22)17-8-6-7-9-18(17)23-20(28-21)15-10-12-16(13-11-15)27(2)3/h6-13,20,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOAGOIWZKELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)N(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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